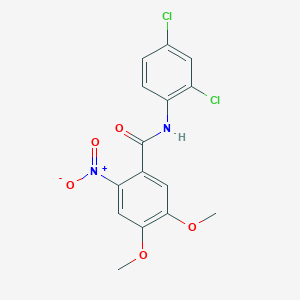
N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms, two methoxy groups, and a nitro group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2,4-dichlorophenyl compounds. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to further reactions to introduce the methoxy groups and form the benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors. The use of continuous flow microreactors allows for precise control of reaction temperature and residence time, leading to better product quality and reduced waste .
化学反应分析
Types of Reactions
N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is the corresponding amino compound.
Reduction: The major product is the reduced form of the nitro compound.
Substitution: The major products depend on the substituents introduced during the reaction.
科学研究应用
N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
N-(2,4-dichlorophenyl)-2-nitrobenzamide: Similar structure but lacks the methoxy groups.
N-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Contains a triazole ring instead of the benzamide structure.
2,4-dichlorophenoxyacetic acid: A related compound with herbicidal properties.
Uniqueness
N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O5/c1-23-13-6-9(12(19(21)22)7-14(13)24-2)15(20)18-11-4-3-8(16)5-10(11)17/h3-7H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFLNPAKESWRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
methanone](/img/structure/B6105870.png)
![{4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol](/img/structure/B6105876.png)
![N'-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide](/img/structure/B6105881.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6105883.png)
methanone](/img/structure/B6105890.png)
![1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride](/img/structure/B6105894.png)
![4-(3-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105900.png)
![1-(2,3-difluorobenzyl)-4-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinyl}piperidine](/img/structure/B6105906.png)
![2-hydroxy-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6105920.png)
![N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6105940.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6105943.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6105948.png)
![4-bromo-N-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]benzamide](/img/structure/B6105962.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
